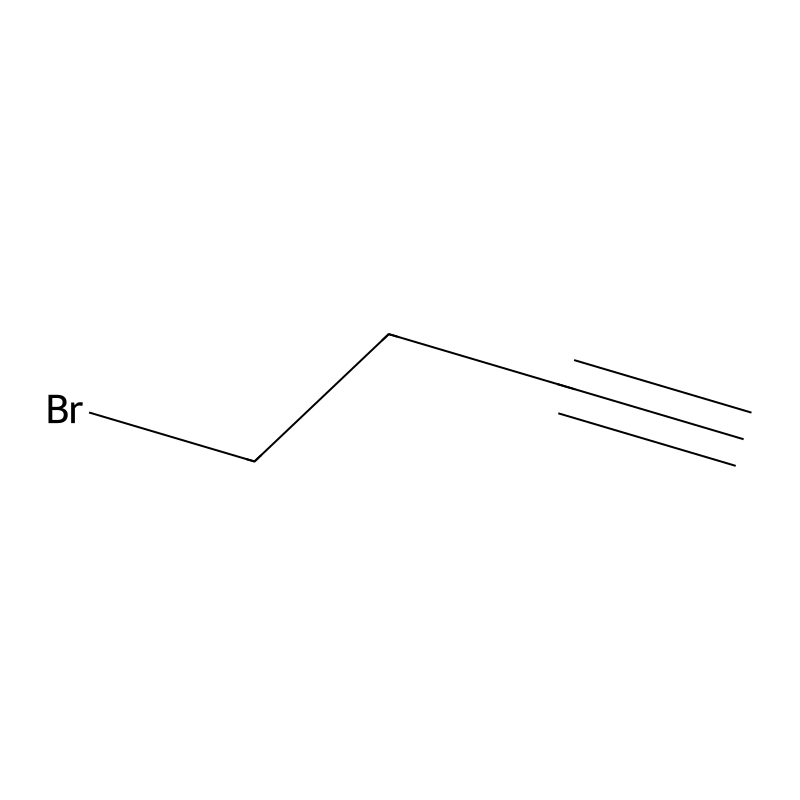

4-Bromo-1-butyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Macrocycle Synthesis via Cobalt-mediated [2+2+2] Cyclotrimerization

4-Bromo-1-butyne can be used as a building block in the synthesis of macrocycles, which are large ring-shaped molecules. This process involves a cobalt-mediated [2+2+2] cyclotrimerization reaction. In simpler terms, three molecules of 4-bromo-1-butyne are bonded together using a cobalt catalyst to form a larger cyclic structure. Source: Sigma-Aldrich:

Synthesis of 2,4,5-Trisubstituted Oxazoles

4-Bromo-1-butyne serves as a reactant in the preparation of 2,4,5-trisubstituted oxazoles. These are five-membered heterocyclic rings containing oxygen and nitrogen atoms. A gold catalyst facilitates a formal [3+2] cycloaddition reaction, where a molecule of 4-bromo-1-butyne reacts with another molecule to form the oxazole ring structure. Source: Sigma-Aldrich:

Intramolecular 1,3-Dipolar Cycloaddition for 1,3,4-Oxadiazole Synthesis

4-Bromo-1-butyne can participate in an intramolecular 1,3-dipolar cycloaddition reaction. This reaction involves the formation of a five-membered heterocyclic ring called 1,3,4-oxadiazole. The unique structure of 4-bromo-1-butyne allows it to act as both a dipole and a dipolarophile within the same molecule, leading to cyclization. Source: Scientific Laboratory Supplies:

4-Bromo-1-butyne is an organic compound with the molecular formula and a molecular weight of approximately 132.99 g/mol. It is characterized as a clear to light yellow liquid with a boiling point of 110 °C and a density of 1.417 g/mL at 25 °C. The compound is slightly soluble in methanol and chloroform but is immiscible with water, making it useful in various organic synthesis applications. Its structure features a bromine atom attached to the fourth carbon of a butyne chain, which contributes to its reactivity in

4-Bromo-1-butyne is a flammable liquid with a low flash point, posing a fire hazard []. It is also suspected to be harmful if inhaled or swallowed. Due to the presence of bromine, it is likely to be irritating to the skin and eyes.

- Safety precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 4-bromo-1-butyne.

- Work in a well-ventilated area and avoid contact with skin and eyes.

- Store the compound in a cool, dry place away from heat and ignition sources.

- Cobalt-mediated [2+2+2] co-cyclotrimerization: This reaction allows for the formation of macrocycles .

- Gold-catalyzed formal [3+2] cycloaddition: This reaction leads to the synthesis of 2,4,5-trisubstituted oxazoles .

- Intramolecular 1,3-dipolar cycloaddition: This method is utilized for synthesizing 1,3,4-oxadiazoles .

- Reductive cyclization: In this process, lactones bearing alkynes are converted into azulene derivatives .

- Gold-catalyzed coupling reactions: These reactions are employed to produce substituted α-pyrones .

There are several methods for synthesizing 4-Bromo-1-butyne:

- Direct Bromination: This method involves the direct bromination of butyne compounds using bromine. This approach is straightforward and effective for producing the desired compound .

- From 3-Butyn-1-ol: Another synthetic route includes converting 3-butyn-1-ol through various chemical transformations to yield 4-Bromo-1-butyne .

These methods highlight the versatility and accessibility of this compound for laboratory synthesis.

4-Bromo-1-butyne is primarily utilized as a reactant in organic synthesis, particularly in the pharmaceutical industry. Its applications include:

- Serving as an intermediate in the synthesis of complex organic molecules.

- Facilitating the creation of macrocycles and other cyclic structures.

- Acting as a precursor in various coupling reactions that yield biologically active compounds .

Several compounds share structural similarities with 4-Bromo-1-butyne, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Bromo-1-butene | Contains a double bond; more reactive in electrophilic additions. | |

| 3-Bromobut-1-yne | Similar structure but differs in bromine placement; used in different synthetic pathways. | |

| 1-Bromo-3-butyne | Alternative regioisomer; used for distinct chemical transformations. |

Uniqueness: The unique positioning of the bromine atom at the fourth carbon distinguishes 4-Bromo-1-butyne from its analogs, influencing its reactivity and application potential in organic synthesis.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (97.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant